molecular formula C12H10Cl2N2O B6353141 5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde CAS No. 1152575-68-2

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6353141
CAS RN: 1152575-68-2
M. Wt: 269.12 g/mol
InChI Key: BRAHVMAVIYVKCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, “5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles”, was synthesized through a regioselective process. The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .


Molecular Structure Analysis

The molecular structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method. The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of “5-chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2123HH” was reconsidered. The previous report for the preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .

Scientific Research Applications

Synthesis and Structural Characterization

5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde is synthesized and studied for its structure and properties. The compound exhibits certain crystallographic and molecular features, as highlighted in studies focusing on similar pyrazole derivatives. For instance, the X-ray diffraction method was used to determine the crystal structure of a closely related compound, revealing a monoclinic space group and specific unit cell parameters. This study also noted the coplanarity of the aldehydic fragment with the adjacent pyrazole ring, showcasing directional specific interactions in the molecular structure (Xu & Shi, 2011).

Chemical Reactions and Compound Derivatives

The compound serves as a precursor or intermediate in the synthesis of various chemical entities, demonstrating its versatility in chemical reactions. For instance, it was used in the preparation of (E)-1-{[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}thiosemicarbazide and subsequent reactions to produce pyrazolyl pharmacophore linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives (Khalifa, Nossier, & Al-Omar, 2017). Moreover, it was utilized as a precursor in Sonogashira-type cross-coupling reactions to provide corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were further processed to yield different products (Vilkauskaitė, Šačkus, & Holzer, 2011).

Molecular Structures and Supramolecular Assembly

The compound and its derivatives have been a subject of interest in the study of molecular structures and supramolecular assembly. Detailed investigations were conducted to understand the molecular structures of various derivatives, highlighting the interactions and assembly patterns at a molecular level. For example, a study focused on reduced bipyrazoles from a simple pyrazole precursor, detailing the synthetic sequence and reporting the molecular structures and supramolecular assembly (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety data sheet of a similar compound, “1-Chloro-4-ethynylbenzene”, mentions that it is a flammable solid, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis and pharmacological activities of similar compounds. For instance, the synthesis of “5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” was successfully carried out and its binding affinity to human estrogen alpha receptor (ERα) was found to be close to 4-OHT as a native ligand . This suggests that “5-Chloro-1-(4-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” and similar compounds could be explored for their potential therapeutic applications.

properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAHVMAVIYVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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